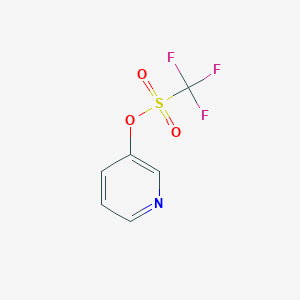

3-Pyridyl Trifluoromethanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNDSLLIAOLRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452636 | |

| Record name | 3-Pyridyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107658-27-5 | |

| Record name | 3-Pyridyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate, a versatile reagent in organic synthesis and medicinal chemistry. This document details its characteristics, synthesis, and reactivity, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Core Physical and Chemical Properties

3-Pyridyl trifluoromethanesulfonate, also known as 3-pyridyl triflate, is a powerful electrophilic reagent.[1] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the compound highly reactive in nucleophilic substitution reactions.[1] This property is crucial for the development of pharmaceuticals and agrochemicals, as it facilitates the modification of bioactive compounds and the synthesis of complex molecules.[1]

Physical Properties

3-Pyridyl trifluoromethanesulfonate is typically a colorless to light yellow or reddish-green clear liquid at room temperature.[2] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO₃S | [3] |

| Molecular Weight | 227.16 g/mol | [3][4] |

| Appearance | Colorless to red to green clear liquid | [2] |

| Density | 1.49 g/mL | [2] |

| Refractive Index (n20/D) | 1.44 | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | ChemicalBook |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 107658-27-5 | [3][4] |

| PubChem CID | 11031579 | [4] |

| IUPAC Name | pyridin-3-yl trifluoromethanesulfonate | [4] |

| Synonyms | 3-Pyridyl triflate, Trifluoromethanesulfonic acid 3-pyridyl ester | [2][4] |

Synthesis of 3-Pyridyl Trifluoromethanesulfonate

The synthesis of aryl triflates, including 3-pyridyl trifluoromethanesulfonate, generally involves the reaction of the corresponding phenol (in this case, 3-hydroxypyridine) with a triflating agent. A common and effective method utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.

General Reaction Scheme

The synthesis proceeds via the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the triflic acid byproduct.

Caption: General reaction for the synthesis of 3-pyridyl trifluoromethanesulfonate.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of aryl triflates.[5]

Materials:

-

3-Hydroxypyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of trifluoromethanesulfonic anhydride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-pyridyl trifluoromethanesulfonate by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.

Chemical Reactivity and Applications

3-Pyridyl trifluoromethanesulfonate is a versatile building block in organic synthesis, primarily due to the excellent leaving group ability of the triflate moiety.[1] This facilitates a variety of cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions

Aryl triflates are widely used as substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures found in many pharmaceuticals and functional materials.

Caption: Key cross-coupling reactions involving 3-pyridyl trifluoromethanesulfonate.

Spectroscopic Data

While detailed, publicly available spectra for 3-pyridyl trifluoromethanesulfonate are limited, data for related compounds and general spectroscopic principles can provide an expected profile. PubChem lists the availability of 13C NMR and GC-MS data.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine system.

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals: five for the pyridine ring carbons and one for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the C-N and C=C stretching vibrations of the pyridine ring, as well as strong absorptions associated with the S=O and C-F bonds of the triflate group.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 227. Fragmentation would likely involve the loss of the triflate group or cleavage of the pyridine ring.

Safety and Handling

3-Pyridyl trifluoromethanesulfonate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

3-Pyridyl trifluoromethanesulfonate is a valuable and reactive intermediate in organic synthesis. Its key feature is the triflate group, which serves as an excellent leaving group in a variety of important chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides essential information for researchers and professionals working with this compound, covering its physical and chemical properties, a detailed synthesis protocol, and important safety considerations. Further research into its applications is likely to continue expanding its utility in the fields of medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Pyridyl Trifluoromethanesulfonate | C6H4F3NO3S | CID 11031579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3-Pyridyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyridyl Trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. It details the compound's chemical and physical properties, provides established protocols for its synthesis from 3-hydroxypyridine, and offers in-depth methodologies for its application in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical experimental procedures to facilitate the synthesis of novel pyridine-containing molecules.

Introduction

3-Pyridyl Trifluoromethanesulfonate, also known as 3-pyridyl triflate, is a key building block in organic synthesis, particularly valued for its role as an electrophilic coupling partner in a variety of transition metal-catalyzed reactions. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the pyridine ring susceptible to nucleophilic attack and facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity has made it an indispensable tool for the functionalization of the pyridine scaffold, a privileged core structure found in numerous pharmaceuticals and biologically active compounds. This guide will provide a detailed examination of its synthesis, properties, and key applications.

Compound Identification and Properties

The fundamental identifiers and physical properties of 3-Pyridyl Trifluoromethanesulfonate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 107658-27-5 | [1] |

| Molecular Formula | C₆H₄F₃NO₃S | [1] |

| Molecular Weight | 227.16 g/mol | [1] |

| Appearance | Colorless to red to green clear liquid | [2] |

| Density | 1.49 g/cm³ | [2] |

| Refractive Index (n20D) | 1.44 | [2] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Synthesis of 3-Pyridyl Trifluoromethanesulfonate

The most common and effective method for the synthesis of 3-Pyridyl Trifluoromethanesulfonate involves the reaction of 3-hydroxypyridine with a triflating agent. Two widely used protocols are presented below.

Protocol 1: Using Trifluoromethanesulfonic Anhydride

This method utilizes the highly reactive trifluoromethanesulfonic anhydride in the presence of a base to neutralize the triflic acid byproduct.

Experimental Protocol:

-

To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a suitable amine base such as triethylamine or pyridine (1.1 - 1.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

-

Gradually warm the reaction to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-Pyridyl Trifluoromethanesulfonate.

Protocol 2: Using N-Phenyl-bis(trifluoromethanesulfonimide)

This protocol employs a more stable, crystalline triflating agent, which can offer improved selectivity in some cases. Microwave heating can significantly reduce reaction times.[3]

Experimental Protocol:

-

In a microwave-safe reaction vessel, combine 3-hydroxypyridine (1.0 eq), N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq), and a suitable base such as triethylamine or potassium carbonate (1.5 - 2.0 eq) in a solvent like tetrahydrofuran (THF) or acetonitrile.

-

Seal the vessel and heat the mixture using controlled microwave irradiation to 120 °C for approximately 6 minutes.[3]

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

3-Pyridyl Trifluoromethanesulfonate is a premier substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 3-Pyridyl triflate readily couples with various organoboron reagents.

General Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of 3-Pyridyl Trifluoromethanesulfonate.

Experimental Protocol: Coupling with an Alkenyl Boronate

This protocol is adapted from a procedure for the coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.

-

In a screw-top culture tube equipped with a stir bar, add Pd(PPh₃)₄ (10 mol%) and K₃PO₄ (3.0 eq).

-

Seal the tube, and evacuate and backfill with argon.

-

Add anhydrous dioxane as the solvent, followed by the 1-alkenyl-2-pinacol boronate (1.2-2.0 eq) and 3-Pyridyl Trifluoromethanesulfonate (1.0 eq).

-

Seal the tube tightly and heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Reactions:

| Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

| 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 88 |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 75 |

(Yields are representative and can vary based on specific reaction conditions and substrate purity.)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. 3-Pyridyl triflate is an excellent substrate for this reaction.

General Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination of 3-Pyridyl Trifluoromethanesulfonate.

Experimental Protocol: Coupling with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl triflates.[4]

-

To an oven-dried reaction vessel, add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon).

-

Add anhydrous toluene as the solvent, followed by 3-Pyridyl Trifluoromethanesulfonate (1.0 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table of Representative Buchwald-Hartwig Aminations:

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85 |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 90 |

| N-Methylpiperazine | Pd₂(dba)₃ / DavePhos | LiHMDS | Toluene | 90 | 88 |

(Yields are representative and can vary based on specific reaction conditions and substrate purity.)

Conclusion

3-Pyridyl Trifluoromethanesulfonate is a highly effective and versatile reagent for the synthesis of functionalized pyridine derivatives. Its straightforward preparation from 3-hydroxypyridine and its exceptional performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide offer a solid foundation for the utilization of this reagent in the rapid and efficient construction of novel molecular entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Reactivity of 3-Pyridyl Trifluoromethanesulfonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridyl trifluoromethanesulfonate (3-pyridyl triflate) has emerged as a versatile and highly reactive electrophile in modern organic synthesis. Its triflate group serves as an excellent leaving group, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of 3-pyridyl triflate with various nucleophiles, including organoboron compounds, amines, alkynes, alkenes, organostannanes, thiols, and cyanide. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and modular methods for the functionalization of the pyridine ring is of paramount importance. 3-Pyridyl trifluoromethanesulfonate has gained prominence as a key building block due to its enhanced reactivity compared to the analogous pyridyl halides.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl group makes the C3-position of the pyridine ring highly susceptible to nucleophilic attack and oxidative addition to palladium(0) complexes, facilitating a diverse range of chemical transformations under relatively mild conditions.[1] This guide will detail the synthesis of 3-pyridyl triflate and its subsequent reactions with common classes of nucleophiles.

Synthesis of 3-Pyridyl Trifluoromethanesulfonate

3-Pyridyl triflate is most commonly and efficiently prepared from its corresponding precursor, 3-hydroxypyridine. The hydroxyl group is converted into the highly effective triflate leaving group using a triflylating agent in the presence of a base. The most common reagents for this transformation are trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[2]

Workflow for the Synthesis of 3-Pyridyl Trifluoromethanesulfonate

Caption: General workflow for the synthesis of 3-pyridyl trifluoromethanesulfonate from 3-hydroxypyridine.

Experimental Protocol: Synthesis from 3-Hydroxypyridine

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 3-hydroxypyridine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the 3-hydroxypyridine in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath. Add a suitable base, such as pyridine (2.0 eq.) or triethylamine (1.5 eq.), dropwise.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) or a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq.) in DCM to the cooled solution dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-pyridyl trifluoromethanesulfonate as a liquid.[2]

Reactivity with Carbon Nucleophiles

3-Pyridyl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting the triflate with an organoboron compound, such as a boronic acid or a boronate ester.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

| Nucleophile (Boronate) | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Hexenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 24 | 85 | [2][3] |

| 1-Octenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 24 | 91 | [2][3] |

| Styrenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 24 | 75 | [2][3] |

-

Reaction Setup: In an oven-dried Schlenk tube, combine 3-pyridyl triflate (1.0 eq.), the alkenyl pinacol boronate (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).[2]

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).[2]

-

Solvent and Degassing: Add anhydrous 1,4-dioxane (to achieve approx. 0.1 M concentration). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 3-pyridyl triflate and a terminal alkyne, a key transformation for accessing arylalkynes. The reaction is typically co-catalyzed by palladium and copper salts.[4]

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | RT | High | [4] |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | THF | RT | 80-95 | [5] |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 50 °C | High | [4] |

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).[5]

-

Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), 3-pyridyl triflate (1.0 eq.), and an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.). Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture dropwise via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, cool the mixture and dilute with an organic solvent like diethyl ether. Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Coupling

The Heck reaction involves the coupling of 3-pyridyl triflate with an alkene to form a substituted alkene. This reaction is a powerful tool for vinylation of the pyridine ring.[6]

Specific yield data for the Heck coupling of 3-pyridyl triflate is less commonly tabulated, but the reaction generally proceeds with moderate to good yields depending on the alkene substrate and reaction conditions.

| Alkene | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (5) / Ligand | Et₃N (2) | DMF | 100 | Moderate-Good | [6] |

| Ethyl acrylate | Pd(OAc)₂ (5) / Ligand | K₂CO₃ (2) | Acetonitrile | 80 | Good | [6] |

| Cyclohexene | Pd(OAc)₂ (5) / Ligand | Et₃N (2) | DMF | 120 | Moderate | [6] |

Stille Coupling

The Stille coupling utilizes an organostannane reagent as the nucleophile. While organotin compounds are toxic, they are tolerant of a wide variety of functional groups, making this a useful reaction.[7]

Data for Stille couplings of 3-pyridyl triflate specifically are not as prevalent as for Suzuki or Sonogashira reactions. However, aryl triflates are known to be effective electrophiles in this reaction, generally providing good yields.

| Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Vinyltributyltin | Pd(PPh₃)₄ (5) | THF | 65 | Good | [7] |

| (4-methoxyphenyl)tributyltin | Pd(PPh₃)₄ (5) | Dioxane | 100 | Good | [7] |

| (2-thienyl)tributyltin | PdCl₂(PPh₃)₂ (5) | DMF | 80 | Good | [7] |

Cyanation

The introduction of a nitrile group can be achieved through a palladium-catalyzed cyanation reaction, typically using zinc cyanide (Zn(CN)₂) as the cyanide source. This provides a pathway to pyridyl nitriles, which are versatile intermediates.[8]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 3-pyridyl triflate (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), a palladium precatalyst (e.g., a palladacycle, 2-5 mol%), and a suitable ligand to a reaction vial.[8][9]

-

Solvent Addition: Add a solvent system, such as a 5:1 mixture of H₂O/THF.[8]

-

Reaction: Seal the vial and stir the reaction at a temperature ranging from room temperature to 40 °C for 18 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up using standard extractive procedures and purified by column chromatography to yield the 3-cyanopyridine product.[8]

Reactivity with Heteroatom Nucleophiles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. 3-Pyridyl triflate can be coupled with a wide range of primary and secondary amines to produce 3-aminopyridine derivatives, which are important in medicinal chemistry.[1]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

| Amine Nucleophile | Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Dimethylamine | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ (2) | THF | 80 | 95 | [10] |

| Morpholine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 88 | [1] |

| Aniline | Pd(OAc)₂ (2) / DPPF (3) | NaOtBu (1.4) | Toluene | 80 | 92 | [1] |

| n-Butylamine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 85 | [1] |

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 1.5-3 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).[10]

-

Reagent Addition: Add the 3-pyridyl triflate (1.0 eq.), the amine (1.2 eq.), and the solvent (e.g., toluene or THF).

-

Reaction: Seal the tube, remove it from the glovebox, and heat it in an oil bath at 80-100 °C for the required time (typically 12-24 hours), with vigorous stirring.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, and dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed in vacuo, and the residue is purified by flash chromatography to afford the desired 3-aminopyridine derivative.

C-S Coupling with Thiols

Similar to C-N bond formation, C-S bonds can be formed using conditions analogous to the Buchwald-Hartwig amination, coupling 3-pyridyl triflate with thiols.[1]

| Thiol Nucleophile | Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Thiophenol | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 85 | [11] |

| 4-Methylthiophenol | Pd(OAc)₂ (2) / DPPF (4) | NaOtBu (1.5) | Toluene | 100 | 89 | [1] |

Conclusion

3-Pyridyl trifluoromethanesulfonate stands out as a powerful and versatile electrophile for the functionalization of the pyridine ring at the 3-position. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, allows for a broad range of palladium-catalyzed cross-coupling reactions to be performed under mild and efficient conditions. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions, among others, provide robust and reliable pathways to a diverse array of substituted pyridines. This makes 3-pyridyl triflate an invaluable tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the rapid construction of complex molecules with potential biological or material applications. The protocols and data compiled in this guide are intended to facilitate the practical application of this important synthetic building block.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Stability and storage of 3-Pyridyl Trifluoromethanesulfonate

An In-depth Technical Guide to the Stability and Storage of 3-Pyridyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridyl trifluoromethanesulfonate is a versatile reagent in organic synthesis, valued for its role in cross-coupling reactions. Understanding its stability and ensuring proper storage are critical for maintaining its reactivity and ensuring the reliability of experimental outcomes. This guide provides a comprehensive overview of the known stability characteristics of 3-pyridyl trifluoromethanesulfonate, recommended storage conditions, and detailed experimental protocols for its stability assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information on analogous aryl triflates and relevant pyridinic compounds to provide a robust framework for its handling and stability evaluation.

Introduction

3-Pyridyl trifluoromethanesulfonate, also known as 3-pyridyl triflate, belongs to the class of aryl triflates. The triflate group is an excellent leaving group, making this compound a valuable substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The stability of such reagents is paramount, as degradation can lead to reduced yields, formation of unwanted byproducts, and inconsistent results. This document outlines the key factors influencing the stability of 3-pyridyl trifluoromethanesulfonate and provides protocols for its systematic evaluation.

Chemical Structure and Properties

-

IUPAC Name: pyridin-3-yl trifluoromethanesulfonate[1]

-

Synonyms: 3-Pyridyl triflate, Trifluoromethanesulfonic acid 3-pyridyl ester[2]

-

CAS Number: 107658-27-5[1]

-

Molecular Formula: C₆H₄F₃NO₃S[1]

-

Molecular Weight: 227.16 g/mol [1]

-

Appearance: Colorless to light yellow, red, or green clear liquid[2]

Stability Profile and Degradation Pathways

Aryl triflates are generally considered to be more stable than their alkyl triflate counterparts, particularly concerning thermal stress. However, like all reactive organic compounds, 3-pyridyl trifluoromethanesulfonate is susceptible to degradation under certain conditions.

Hydrolytic Stability

The primary degradation pathway for triflates is hydrolysis, which cleaves the ester linkage to yield the corresponding phenol (or in this case, 3-hydroxypyridine) and trifluoromethanesulfonic acid. The rate of hydrolysis is influenced by pH, temperature, and the electronic nature of the aryl group. The electron-withdrawing nature of the pyridine ring may influence the susceptibility of the C-O bond to nucleophilic attack by water.

Thermal Stability

General information suggests that aryl triflates exhibit good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition. The presence of the pyridine moiety might influence the thermal degradation pathway, potentially involving reactions of the nitrogen atom.

Photostability

Pyridine and its derivatives can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may induce photochemical reactions, leading to the formation of degradation products. The specific photolytic degradation pathway for 3-pyridyl trifluoromethanesulfonate is not well-documented but could involve radical mechanisms or rearrangements.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 3-pyridyl trifluoromethanesulfonate, the following storage and handling guidelines are recommended:

-

Storage Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

Quantitative Stability Data

Specific quantitative stability data for 3-pyridyl trifluoromethanesulfonate, such as degradation rate constants under various conditions, are not extensively reported in the literature. The following tables are provided as templates for organizing data from experimental stability studies.

Table 1: Hydrolytic Stability of 3-Pyridyl Trifluoromethanesulfonate

| pH | Temperature (°C) | Time (days) | % Degradation | Degradation Products |

| 2.0 | 25 | 7 | Data not available | Data not available |

| 7.0 | 25 | 7 | Data not available | Data not available |

| 9.0 | 25 | 7 | Data not available | Data not available |

| 7.0 | 40 | 7 | Data not available | Data not available |

Table 2: Thermal Stability of 3-Pyridyl Trifluoromethanesulfonate (Solid/Neat)

| Temperature (°C) | Time (days) | % Degradation | Degradation Products |

| 40 | 30 | Data not available | Data not available |

| 60 | 30 | Data not available | Data not available |

| 80 | 14 | Data not available | Data not available |

Table 3: Photostability of 3-Pyridyl Trifluoromethanesulfonate (in Acetonitrile Solution)

| Light Source | Intensity | Time (hours) | % Degradation | Degradation Products |

| UV (254 nm) | Specify | 24 | Data not available | Data not available |

| UV (365 nm) | Specify | 24 | Data not available | Data not available |

| White Light | Specify | 72 | Data not available | Data not available |

Experimental Protocols for Stability Assessment

The following protocols are based on established guidelines for forced degradation and stability testing of chemical substances.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

-

Objective: To develop an HPLC method capable of separating 3-pyridyl trifluoromethanesulfonate from its potential degradation products.

-

Apparatus: HPLC with a UV detector or a mass spectrometer.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where 3-pyridyl trifluoromethanesulfonate and its likely degradation products (e.g., 3-hydroxypyridine) have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Acid Hydrolysis:

-

Prepare a solution of 3-pyridyl trifluoromethanesulfonate in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Neutralize the solution and analyze by the stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Prepare a solution of 3-pyridyl trifluoromethanesulfonate in a suitable solvent.

-

Add an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a specified period.

-

Neutralize and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of 3-pyridyl trifluoromethanesulfonate.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature for a specified period.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place a neat sample of 3-pyridyl trifluoromethanesulfonate in a controlled temperature oven (e.g., 80°C) for a specified period.

-

Dissolve a portion of the stressed sample in a suitable solvent and analyze by HPLC.

-

-

Photodegradation:

-

Prepare a solution of 3-pyridyl trifluoromethanesulfonate.

-

Expose the solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a specified duration.

-

Keep a control sample protected from light.

-

Analyze both samples by HPLC.

-

Long-Term Stability Study

-

Objective: To determine the shelf-life of 3-pyridyl trifluoromethanesulfonate under recommended storage conditions.

-

Protocol:

-

Store multiple batches of 3-pyridyl trifluoromethanesulfonate in appropriate containers under the recommended conditions (2-8°C, inert atmosphere, protected from light).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.

-

Analyze the samples for purity and the presence of degradation products using the validated stability-indicating HPLC method.

-

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for the stability assessment of 3-pyridyl trifluoromethanesulfonate.

Potential Hydrolysis Pathway

Caption: A simplified potential hydrolysis pathway for 3-pyridyl trifluoromethanesulfonate.

Conclusion

While specific quantitative stability data for 3-pyridyl trifluoromethanesulfonate is not extensively available, this guide provides a comprehensive framework for its storage, handling, and stability assessment based on the known properties of aryl triflates and pyridine derivatives. Adherence to the recommended storage conditions is crucial for maintaining the integrity of this valuable reagent. The provided experimental protocols offer a systematic approach to generating the necessary stability data to ensure its reliable use in research and development. Further studies are warranted to fully characterize the degradation profile of 3-pyridyl trifluoromethanesulfonate and establish definitive degradation kinetics.

References

In-Depth Technical Guide to the Spectral Data of 3-Pyridyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Pyridyl Trifluoromethanesulfonate (pyridin-3-yl trifluoromethanesulfonate), a key reagent in organic synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Overview

3-Pyridyl Trifluoromethanesulfonate is a pyridine derivative containing a trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making this compound a valuable electrophile in a variety of cross-coupling and substitution reactions.

Chemical Structure:

Molecular Formula: C₆H₄F₃NO₃S[1]

Molecular Weight: 227.16 g/mol [1]

CAS Number: 107658-27-5[1]

Spectral Data Summary

While comprehensive, publicly available spectral data for 3-Pyridyl Trifluoromethanesulfonate is limited, this guide compiles the known information and provides typical spectral characteristics based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

No specific experimental data with chemical shifts and coupling constants for 3-Pyridyl Trifluoromethanesulfonate was found in the public domain. However, based on the structure and data for similar pyridine derivatives, the expected signals would be in the aromatic region.

¹³C NMR (Carbon-13 NMR):

PubChem indicates the availability of ¹³C NMR spectra for this compound, though the data is proprietary.[1] The expected spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Pyridyl, C=N) | 145-155 |

| C (Pyridyl, C-O) | 140-150 |

| C (Pyridyl) | 120-140 |

| C (Pyridyl) | 120-140 |

| C (Pyridyl) | 120-140 |

| CF₃ | 115-125 (quartet, ¹JCF) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Pyridyl Trifluoromethanesulfonate would be characterized by absorptions corresponding to the pyridine ring and the triflate group.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| S=O Stretch (Triflate) | 1420 - 1440 | Strong |

| C-F Stretch (CF₃) | 1200 - 1250 | Strong |

| S-O Stretch (Triflate) | 1030 - 1060 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. PubChem indicates the availability of GC-MS data, though the specific fragmentation pattern is not detailed.[1]

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (expected) | Description |

| [M]⁺ | 227 | Molecular Ion |

| [M-CF₃]⁺ | 158 | Loss of trifluoromethyl radical |

| [M-SO₂CF₃]⁺ | 94 | Loss of trifluoromethanesulfonyl radical |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Pyridyl Trifluoromethanesulfonate in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

GC-MS: Introduce the sample through a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.

-

LC-MS: Introduce the sample via liquid chromatography or direct infusion into the ESI source.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like 3-Pyridyl Trifluoromethanesulfonate.

Caption: Workflow for the spectral analysis of 3-Pyridyl Trifluoromethanesulfonate.

References

The Strategic Application of 3-Pyridyl Trifluoromethanesulfonate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of 3-Pyridyl Trifluoromethanesulfonate in the synthesis of novel therapeutic agents. This document outlines the core utility of this reagent in pivotal cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Role of the Pyridine Moiety and the Triflate Leaving Group in Drug Design

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs. Its presence is associated with a range of biological activities, including but not limited to, kinase inhibition, G-protein coupled receptor (GPCR) modulation, and antimicrobial effects. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved aqueous solubility.

3-Pyridyl Trifluoromethanesulfonate, also known as 3-pyridyl triflate, has emerged as a powerful and versatile building block in the synthesis of functionalized pyridine derivatives. The trifluoromethanesulfonate (triflate) group is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This property significantly enhances the reactivity of the pyridine ring towards a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, often leading to improved reaction yields and selectivity under milder conditions. This guide will delve into the practical applications of 3-pyridyl triflate in three key transformations central to drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Applications in Cross-Coupling Reactions

3-Pyridyl triflate serves as a robust electrophilic partner in several palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing the complex molecular architectures of modern pharmaceuticals.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures. The use of 3-pyridyl triflate in this reaction provides a reliable method for introducing the 3-pyridyl moiety into a target molecule.

Application Example: Synthesis of Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[1][2][3] Small molecule inhibitors of this pathway are a major focus of cancer drug discovery. The 3-pyridyl moiety is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the kinase.

Quantitative Data: Synthesis of PI3K Inhibitors

| Entry | Aryl Boronic Acid | Product | Yield (%) | IC50 (PI3Kα) | Reference |

| 1 | 4-Morpholinophenylboronic acid | 2-(4-Morpholinophenyl)-4-amino-6-(3-pyridyl)pyrimidine | 78 | 1.2 nM | [4] |

| 2 | 4-(Dimethylamino)phenylboronic acid | 2-(4-(Dimethylamino)phenyl)-4-amino-6-(3-pyridyl)pyrimidine | 82 | 1.5 nM | [4] |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-amino-6-(3-pyridyl)pyrimidine | 85 | 1.8 nM | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Pyridyl Triflate [5]

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-pyridyl trifluoromethanesulfonate (1.0 eq), the aryl or vinyl boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

-

Add anhydrous solvent, such as 1,4-dioxane or toluene (to a concentration of 0.1-0.2 M).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a bond between a C(sp²) of an aryl or vinyl halide/triflate and a terminal alkyne's C(sp). This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important pharmacophores.

Application Example: Synthesis of TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Gene fusions involving TRKs are oncogenic drivers in a variety of cancers. The development of TRK inhibitors has led to tumor-agnostic therapies.

Quantitative Data: Synthesis of Pyrazolo[3,4-b]pyridine based TRK Inhibitors

| Entry | Terminal Alkyne | Product | Yield (%) | IC50 (TRKA) | Reference |

| 1 | 1-ethynyl-4-fluorobenzene | 1-(4-fluorophenyl)-3-(pyridin-3-ylethynyl)pyrazolo[3,4-b]pyridine | 75 | 56 nM | [6] |

| 2 | Phenylacetylene | 1-phenyl-3-(pyridin-3-ylethynyl)pyrazolo[3,4-b]pyridine | 80 | 293 nM | [6] |

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Pyridyl Triflate [7]

-

To a reaction flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add an anhydrous solvent such as DMF, followed by the amine base (e.g., triethylamine, 2.0 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 3-pyridyl trifluoromethanesulfonate (1.0 eq) and the terminal alkyne (1.2 eq).

-

Heat the reaction mixture to 80-100 °C for 3-6 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. This reaction is of immense importance in medicinal chemistry as the arylamine motif is present in a large number of bioactive molecules.

Application Example: Synthesis of CRF₁ Receptor Antagonists

Corticotropin-releasing factor (CRF) and its receptors are key mediators of the stress response. Antagonists of the CRF₁ receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression.[8][9][10]

Quantitative Data: Synthesis of CRF₁ Receptor Antagonists

| Entry | Amine | Product | Yield (%) | Kᵢ (nM) | Reference |

| 1 | 2,4-Dichloroaniline | N-(2,4-dichlorophenyl)-N-propyl-7-(3-pyridyl)imidazo[4,5-b]pyridine | 65 | 32.1 | [11] |

| 2 | 2,4-Dimethylaniline | N-(2,4-dimethylphenyl)-N-propyl-7-(3-pyridyl)imidazo[4,5-b]pyridine | 72 | 45.8 | [11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Pyridyl Triflate [12][13][14]

-

In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add 3-pyridyl trifluoromethanesulfonate (1.0 eq) and the primary or secondary amine (1.2 eq).

-

Add an anhydrous solvent, such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS or GC-MS.

-

Once complete, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the crude product by flash chromatography.

Conclusion

3-Pyridyl Trifluoromethanesulfonate is a highly valuable and versatile reagent in medicinal chemistry. Its enhanced reactivity, driven by the excellent leaving group ability of the triflate moiety, facilitates its use in a range of powerful C-C and C-N bond-forming reactions. As demonstrated, its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provides efficient synthetic routes to a diverse array of bioactive molecules, including kinase inhibitors and GPCR modulators. The detailed protocols and data presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, in vitro biological investigation, and molecular dynamics simulations of thiazolopyrimidine based compounds as corticotrophin releasing factor receptor-1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Pyridyl Trifluoromethanesulfonate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling precautions, and detailed experimental protocols relevant to the use of 3-Pyridyl Trifluoromethanesulfonate (3-pyridyl triflate) in a laboratory setting. This versatile reagent is frequently employed in organic synthesis, particularly as a precursor in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the development of new pharmaceutical agents.

Safety and Hazard Information

3-Pyridyl Trifluoromethanesulfonate is a chemical that requires careful handling due to its potential hazards. The following tables summarize the key safety information based on Globally Harmonized System (GHS) classifications and other data from safety data sheets (SDS).

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage.[1] H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 1/2 | H318: Causes serious eye damage. H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment | Acute 3 | H402: Harmful to aquatic life.[1] |

Precautionary Statements and Personal Protective Equipment (PPE)

| Category | Precautionary Statement Codes | Recommended PPE |

| Prevention | P260, P261, P264, P270, P271, P273, P280 | Chemical fume hood, safety goggles with side shields or face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[1][3][4] |

| Response | P301+P310+P330, P302+P352, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310 | Eyewash station and safety shower in close proximity.[1][5] |

| Storage | P403+P233, P405 | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Store under an inert atmosphere.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |

Experimental Protocols

3-Pyridyl triflate is a key intermediate in organic synthesis, valued for the triflate group's excellent leaving group ability in cross-coupling reactions. Below are representative protocols for its synthesis and a key application.

General Synthesis of Heteroaryl Triflates

This protocol is a general method for the synthesis of aryl and heteroaryl triflates from the corresponding phenol or heterocylic alcohol.

Materials:

-

Heterocyclic alcohol (e.g., 3-hydroxypyridine) (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.3 equiv)

-

Diisopropylethylamine (DIPEA) (1.25 equiv)

-

Dichloromethane (CH₂Cl₂) (0.2 M solution of the alcohol)

Procedure:

-

A solution of the heterocyclic alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Diisopropylethylamine (DIPEA) (1.25 equiv) is added dropwise to the stirred solution.

-

A solution of trifluoromethanesulfonic anhydride (Tf₂O) (1.3 equiv) in CH₂Cl₂ is added slowly to the reaction mixture.

-

The mixture is allowed to warm to 0 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflate

This protocol details a typical Suzuki-Miyaura cross-coupling reaction using 3-pyridyl triflate as the electrophilic partner.

Materials:

-

3-Pyridyl triflate (1.0 equiv)

-

Alkenyl pinacol boronate (e.g., 1-propenyl-2-pinacol boronate) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol %)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried screw-top culture tube equipped with a stir bar, add Pd(PPh₃)₄ (0.10 mmol) and K₃PO₄ (3.00 mmol).

-

The tube is sealed and brought under an argon atmosphere.

-

Anhydrous 1,4-dioxane (18 mL) is added, followed by the 3-pyridyl triflate (1.0 equiv) and the alkenyl pinacol boronate (1.2 equiv).

-

The tube is sealed tightly and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 12-24 hours), with reaction progress monitored by an appropriate method (GC-MS or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

-

The filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography to yield the desired 3-alkenylpyridine.[5]

Workflow and Process Visualization

The following diagrams illustrate key processes related to the handling and use of 3-Pyridyl Trifluoromethanesulfonate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 3. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for 3-Pyridyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in drug discovery and development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents. 3-Pyridyl trifluoromethanesulfonate (3-pyridyl triflate) has emerged as a versatile and highly reactive electrophilic partner in these couplings. Derived from readily available 3-hydroxypyridine, it serves as a stable and efficient alternative to the corresponding halides.

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of 3-pyridyl trifluoromethanesulfonate in Suzuki-Miyaura cross-coupling reactions with a focus on applications relevant to pharmaceutical and materials science research.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling of 3-pyridyl triflate involves the reaction of the triflate with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The triflate group serves as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various 3-pyridyl triflates with organoboron reagents.

Table 1: Coupling with Alkenyl Pinacol Boronates[1]

| Entry | 3-Pyridyl Triflate | Alkenyl Boronate | Product | Yield (%)[1] |

| 1 | Pyridin-3-yl trifluoromethanesulfonate | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-ene | (E)-3-(Hex-1-en-1-yl)pyridine | 85 |

| 2 | 2-Methylpyridin-3-yl trifluoromethanesulfonate | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-ene | (E)-3-(Hex-1-en-1-yl)-2-methylpyridine | 78 |

| 3 | 6-Methylpyridin-3-yl trifluoromethanesulfonate | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-ene | (E)-5-(Hex-1-en-1-yl)-2-methylpyridine | 91 |

| 4 | (6-Methylpyridin-3-yloxy)trimethylsilane | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-ene | (E)-5-(Hex-1-en-1-yl)-2-methylpyridine | 88 |

Reaction Conditions: Pd(PPh₃)₄ (10 mol %), K₃PO₄ (3 equiv), Dioxane, 100 °C, 12 h.

Table 2: Representative Coupling with Arylboronic Acids

| Entry | 3-Pyridyl Triflate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyridin-3-yl trifluoromethanesulfonate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 88 |

| 2 | Pyridin-3-yl trifluoromethanesulfonate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 2-Chloropyridin-3-yl trifluoromethanesulfonate | 3-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 85 |

| 4 | Pyridin-3-yl trifluoromethanesulfonate | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 95 |

Note: The data in Table 2 is compiled from typical conditions reported for Suzuki-Miyaura couplings of heteroaryl triflates and may require optimization for specific substrates.

Experimental Protocols

Materials and General Procedures:

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.

-

Anhydrous solvents should be used.

-

Palladium catalysts and ligands are air and moisture sensitive and should be handled accordingly.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of 3-Pyridyl Triflate with an Alkenyl Pinacol Boronate[1]

This protocol is adapted from a published procedure for the synthesis of 3-alkenylpyridines.[1]

Reagents:

-

3-Pyridyl triflate (1.0 equiv)

-

Alkenyl pinacol boronate (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To an oven-dried screw-top culture tube equipped with a stir bar, add Pd(PPh₃)₄ (0.10 mmol, 115 mg) and K₃PO₄ (3.0 mmol, 636 mg).

-

Seal the tube and evacuate and backfill with argon three times.

-

Add anhydrous dioxane (18 mL) via syringe.

-

Add the 3-pyridyl triflate (1.0 mmol) and the alkenyl pinacol boronate (1.5 mmol) to the reaction mixture.

-

Seal the tube tightly and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting triflate.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenylpyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Pyridyl Triflate with an Arylboronic Acid

This protocol provides a general starting point for the coupling of 3-pyridyl triflates with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents:

-

3-Pyridyl triflate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous toluene and water (e.g., 4:1 v/v)

Procedure:

-

In a reaction vessel, combine the 3-pyridyl triflate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

-

Add anhydrous toluene (4 mL) and water (1 mL).

-

Heat the mixture to 80-110 °C with vigorous stirring.

-